(E)-N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide
Overview
Description
(E)-N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)acrylamide is 277.14264148 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Controlled Polymerization and Drug Delivery Systems
Facile and controlled room-temperature RAFT polymerization techniques have been developed for N-isopropylacrylamide, a compound closely related to N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)acrylamide, demonstrating its application in creating thermoresponsive polymers for drug delivery systems. The study emphasizes the importance of selecting suitable RAFT chain transfer agents and initiating species for achieving controlled polymerization, showcasing the compound's potential in developing sophisticated drug delivery mechanisms (Convertine et al., 2004).
Recognition of Hydrophilic Compounds
Research on self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrates their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This finding indicates the potential of N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)acrylamide derivatives in chemical separations and purification processes (Sawada et al., 2000).
Photoswitchable Biocatalytic Activities
The immobilization of enzymes in acrylamide copolymers containing photoisomerizable components shows photoswitchable "on-off" biocatalytic activities. This novel approach utilizing acrylamide derivatives for controlling enzyme activity through light exposure opens new avenues in biotechnology and enzymatic studies (Willner et al., 1993).
Microwave-Assisted Synthesis and LCST-Behavior
A study on the microwave-assisted synthesis of N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers reveals insights into controlling the lower critical solution temperature (LCST) behavior in water. This research highlights the compound's application in creating responsive materials with tunable properties, useful in various scientific and engineering applications (Schmitz & Ritter, 2007).
Thermoresponsive Homopolymers
Another study synthesized a novel acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups, leading to homopolymers with controlled molecular weights. These polymers exhibit LCST that can be tuned by varying molecular weight, salt concentration, and pH, highlighting the versatility of N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)acrylamide derivatives in creating responsive materials (Jiang et al., 2014).
Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-3-(4-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)11-3-10-15-14(18)9-6-12-4-7-13(8-5-12)17(19)20/h4-9H,3,10-11H2,1-2H3,(H,15,18)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSIONKADBUDFQ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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